

molecular weight of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

Cat. No.: B8442943

[Get Quote](#)

An In-depth Technical Guide on **3-Methoxymethoxy-5-phenylisoxazole** and Related Isoxazole Derivatives

This technical guide provides a detailed overview of the calculated chemical properties of **3-Methoxymethoxy-5-phenylisoxazole**, placed in the context of the broader class of isoxazole derivatives. Due to the novelty of the specific compound, experimental data is supplemented with information from structurally related molecules to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for **3-Methoxymethoxy-5-phenylisoxazole** is not readily available in public databases, its key molecular properties can be calculated based on its structure. The molecular formula is determined to be $C_{11}H_{11}NO_3$.

Calculated Molecular Weight: 205.21 g/mol

For comparison, the properties of several related, publicly documented isoxazole derivatives are summarized below.

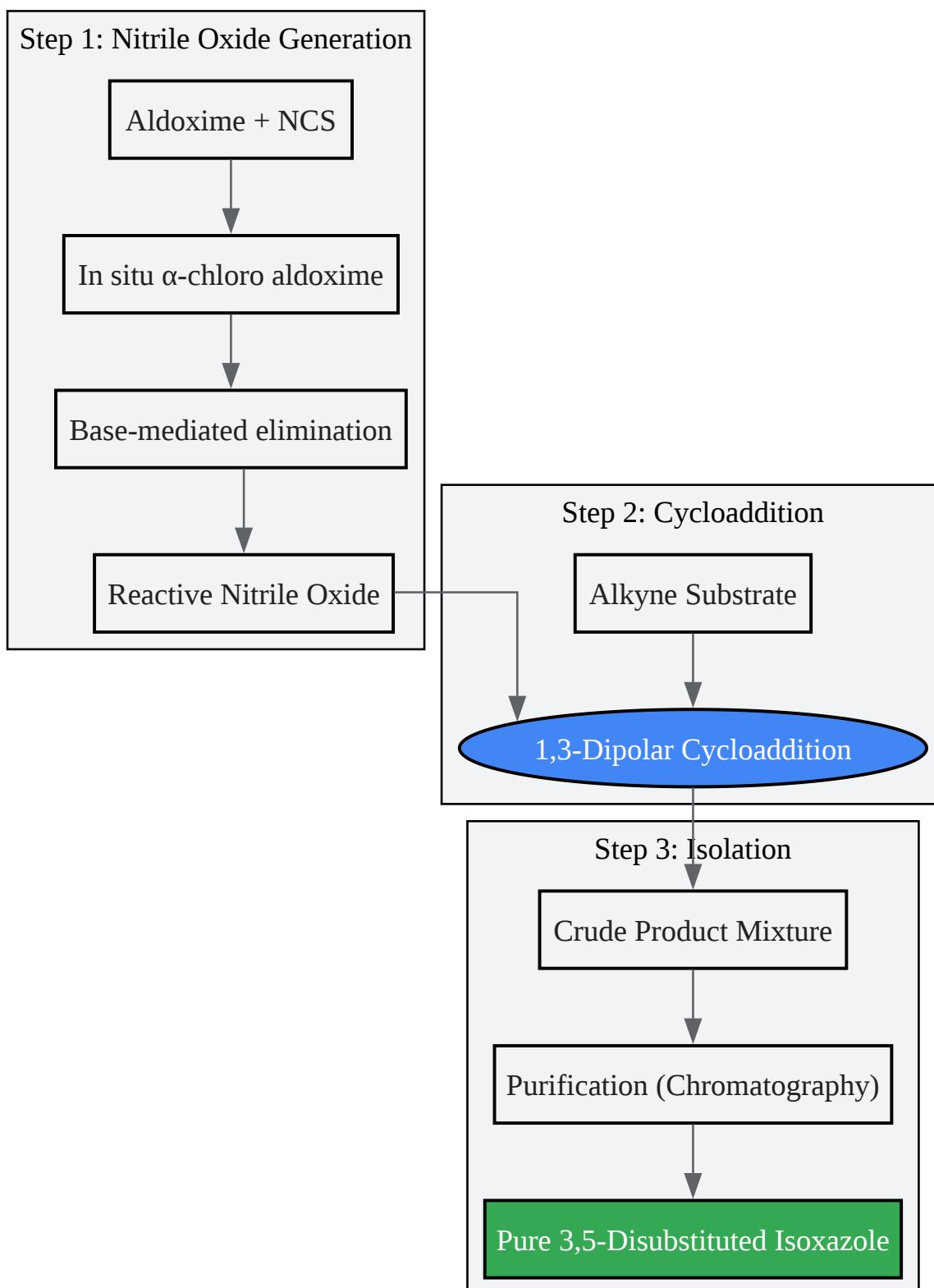
Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
3-Methoxymethoxy-5-phenylisoxazole (Calculated)	C ₁₁ H ₁₁ NO ₃	205.21	Not Available
3-Phenylisoxazole[1]	C ₉ H ₇ NO	145.16	1006-65-1[1]
3-Methyl-5-phenylisoxazole[2]	C ₁₀ H ₉ NO	159.18	1008-75-9[2]
3-(p-methoxyphenyl)-5-phenylisoxazole[3]	C ₁₆ H ₁₃ NO ₂	251.28	3672-52-4[3]
5-(4-methoxyphenyl)-3-phenylisoxazole[4]	C ₁₆ H ₁₃ NO ₂	251.28	3672-51-3[4]
3-Phenylisoxazole-5-carboxylic Acid[5]	C ₁₀ H ₇ NO ₃	189.17	14442-12-7[5]
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde	C ₁₁ H ₉ NO ₃	203.19	Not Available

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and efficient method involves the 1,3-dipolar cycloaddition reaction.[6] This approach offers regioselective control and proceeds under mild conditions.

General Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3,5-disubstituted isoxazoles.[6]

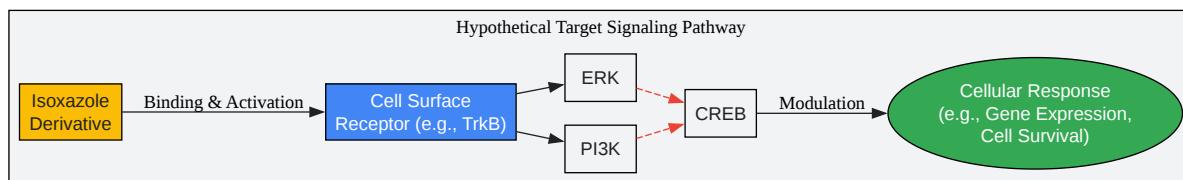

Objective: To synthesize a 3,5-disubstituted isoxazole ring from an aldoxime and an alkyne.

Materials:

- Substituted aldoxime
- Substituted alkyne (e.g., propargyl bromide)
- N-Chlorosuccinimide (NCS)
- Solvent (e.g., DMF/water mixture)
- Base (e.g., a tertiary amine)

Procedure:

- Preparation of the Nitrile Oxide Precursor: The substituted aldoxime is dissolved in the chosen solvent system. N-Chlorosuccinimide (NCS) is added portion-wise at room temperature to generate the corresponding α -chloro aldoxime *in situ*.
- Generation of the Nitrile Oxide: A base is added to the reaction mixture to facilitate the elimination of HCl, forming the reactive nitrile oxide intermediate.
- Cycloaddition Reaction: The substituted alkyne is introduced into the reaction mixture. The 1,3-dipolar cycloaddition between the *in situ*-generated nitrile oxide and the alkyne proceeds to form the isoxazole ring. The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final 3,5-disubstituted isoxazole.


[Click to download full resolution via product page](#)

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Biological Activity and Signaling Pathways

Isoxazole derivatives are recognized as important pharmacophores due to their presence in numerous bioactive natural products and synthetic drugs.^[7] They exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.^{[8][9]} The isoxazole ring can participate in hydrogen bonding with various enzymes and receptors, contributing to its biological effects.^[7]

While the specific biological targets of **3-Methoxymethoxy-5-phenylisoxazole** are unknown, research on related compounds suggests potential areas of investigation. For instance, some complex heterocyclic molecules have been shown to modulate pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB-ERK/PI3K-CREB signaling cascade, which is crucial for neuronal survival and plasticity.^[8] The evaluation of novel isoxazoles against such pathways could reveal new therapeutic applications.

[Click to download full resolution via product page](#)

Caption: A potential signaling pathway for investigation with novel isoxazole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylisoxazole | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(p-methoxyphenyl)-5-phenylisoxazole-Molbase [molbase.com]
- 4. Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- | C16H13NO2 | CID 279122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cas 3672-52-4|| where to buy 3-(4-Methoxyphenyl)-5-phenylisoxazole [chemenu.com]
- 8. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of 3-Methoxymethoxy-5-phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8442943#molecular-weight-of-3-methoxymethoxy-5-phenylisoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com